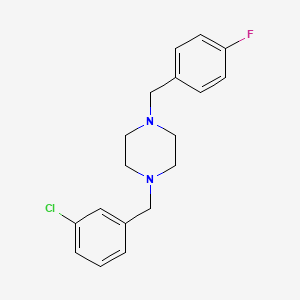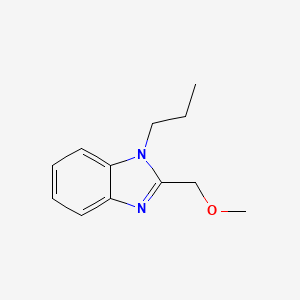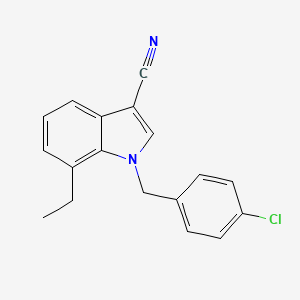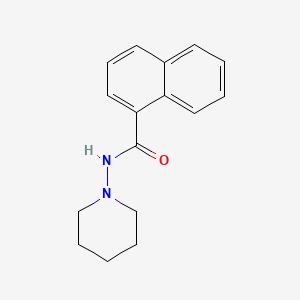
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-(1-naphthyloxy)acetamide, commonly known as BNA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BNA belongs to the class of organic compounds known as benzodioxoles and is structurally similar to MDMA (ecstasy). BNA is synthesized through a multistep process that involves the reaction of 1,3-benzodioxole with naphthalene and acetic anhydride.
Mecanismo De Acción
The mechanism of action of BNA is not fully understood, but it is believed to act on several neurotransmitter systems in the brain, including serotonin, dopamine, and glutamate. BNA has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. BNA also modulates the activity of glutamate receptors, which may explain its potential neuroprotective properties.
Biochemical and Physiological Effects:
BNA has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. BNA has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. Additionally, BNA has been shown to increase the levels of antioxidants such as glutathione, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BNA has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high purity. BNA is also highly soluble in organic solvents, which makes it easy to dissolve in experimental solutions. However, BNA has some limitations for use in laboratory experiments. It has a short half-life, which may limit its therapeutic potential. Additionally, BNA has not been extensively studied in human subjects, so its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for research on BNA. One potential direction is to investigate its use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another potential direction is to investigate its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has shown potential neuroprotective properties. Additionally, further research is needed to fully understand the mechanism of action of BNA and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of BNA involves several steps, starting with the reaction of 1,3-benzodioxole with naphthalene in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then reacted with acetic anhydride to form the final product, BNA. This multistep process yields BNA in high purity and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
BNA has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that BNA has anxiolytic, antidepressant, and anti-inflammatory effects. BNA has also been shown to improve cognitive function and memory in animal models. Additionally, BNA has been investigated for its potential use in the treatment of drug addiction and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-naphthalen-1-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-20(21-11-14-8-9-18-19(10-14)25-13-24-18)12-23-17-7-3-5-15-4-1-2-6-16(15)17/h1-10H,11-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQQUDQVUCERFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(naphthalen-1-yloxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5852036.png)
![3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)
![ethyl 4-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5852060.png)


![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)


![3-methyl-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B5852089.png)

![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)

![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)